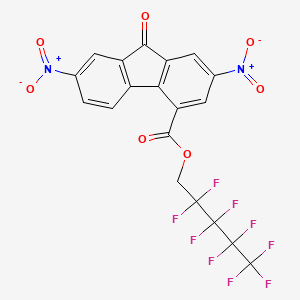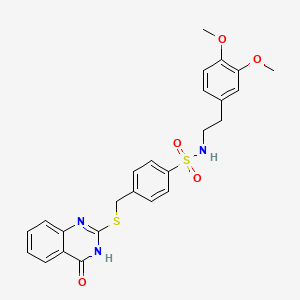![molecular formula C19H22ClN3O4S3 B3014964 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 899959-13-8](/img/structure/B3014964.png)
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a carbamoyl group, a tetrahydrobenzo[b]thiophene ring, a sulfonyl group, and a piperidine ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the various rings and the addition of functional groups .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central tetrahydrobenzo[b]thiophene ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the various functional groups. For example, the carbamoyl group could potentially undergo reactions with nucleophiles, and the sulfonyl group could potentially act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis Methods and Structural Analysis
- Synthesis of Heterocycles: Research has focused on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, which involved rearrangements of compounds related to N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivatives (Vasylyev et al., 1999).
- Structural Characterization: Studies have been done to structurally characterize related compounds, focusing on the molecular conformations and modes of supramolecular aggregation, which are crucial in understanding their potential applications (Sagar et al., 2018).
Biological Activity and Pharmacological Potential
- Antimicrobial Activities: Several studies have synthesized derivatives with significant activities against bacterial and fungal strains, indicating potential use in antimicrobial treatments (Babu et al., 2013).
- Anticancer Agents: Research has been conducted on synthesizing and evaluating the anticancer potential of derivatives, indicating their relevance in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
- Potential Antipsychotic Agents: Some derivatives have been evaluated as potential antipsychotic agents, showing promising results in both in vitro and in vivo models (Norman et al., 1996).
- Anti-inflammatory Activity: Studies have also looked into the anti-inflammatory potential of related compounds, suggesting their use in treating inflammatory conditions (Chiriapkin et al., 2021).
Diverse Applications
- Synthesis of Novel Dyes: There has been work on synthesizing novel dyes and their precursors based on related chemical systems, showing the utility of these compounds in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).
- Alzheimer’s Disease Research: Derivatives have been synthesized and evaluated as potential drug candidates for treating Alzheimer’s disease, highlighting the compound’s relevance in neurodegenerative disease research (Rehman et al., 2018).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, has been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that it might interact with its target through various molecular interactions . The compound might bind to the active site of the target protein, leading to inhibition of its activity .
Biochemical Pathways
If it indeed targets gyrb like its structurally similar counterpart, it could affect the dna replication process in bacteria, as gyrb is a crucial enzyme in this process .
Result of Action
If it acts similarly to the structurally related compound, it could lead to the inhibition of DNA replication in bacteria, potentially leading to bacterial cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S3/c20-14-5-6-15(29-14)30(26,27)23-9-7-11(8-10-23)18(25)22-19-16(17(21)24)12-3-1-2-4-13(12)28-19/h5-6,11H,1-4,7-10H2,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAMDKTOGNZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)
![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)


![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B3014890.png)




![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)


![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)